

Application Notes and Protocols: In Vitro Neuroprotection Assay Using Carcinine Dihydrochloride

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Compound of Interest		
Compound Name:	Carcinine dihydrochloride	
Cat. No.:	B550831	Get Quote

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Introduction

Carcinine dihydrochloride, the dihydrochloride salt of Carcinine (β-alanylhistamine), is a naturally occurring imidazole-containing peptide derivative.[1] Functioning as a selective histamine H3 antagonist, it also exhibits potent antioxidant and chemical chaperone properties. [1] Its ability to reduce non-enzymatic glycation of proteins and scavenge reactive carbonyl species, such as 4-hydroxynonenal (4-HNE), highlights its potential as a neuroprotective agent. [2] In vitro neuroprotection assays are essential tools for evaluating the efficacy of compounds like Carcinine dihydrochloride in mitigating neuronal damage induced by various stressors, including oxidative stress and excitotoxicity. These assays provide valuable, reproducible data in a cost- and time-effective manner, making them ideal for high-throughput screening and mechanistic studies before advancing to in vivo testing.[1] This document provides detailed protocols for assessing the neuroprotective effects of Carcinine dihydrochloride in an in vitro model of glutamate-induced excitotoxicity in the human neuroblastoma SH-SY5Y cell line, a widely used model for studying neurodegenerative processes.[3][4][5]

Mechanism of Action



Carcinine dihydrochloride is believed to exert its neuroprotective effects through a multi-faceted mechanism, primarily centered on its antioxidant properties. It can directly scavenge harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby reducing oxidative stress, a key contributor to neuronal cell death in various neurodegenerative conditions.[2][6] Furthermore, its ability to sequester cytotoxic aldehydes like 4-HNE prevents the modification and degradation of essential cellular proteins.[2] The parent compound of Carcinine, L-carnosine, has been shown to inhibit neuronal cell apoptosis by modulating signaling pathways such as the STAT3 pathway and the ROS-JNK pathway.[6][7][8] It is plausible that Carcinine shares these anti-apoptotic signaling mechanisms.

Data Presentation

The following table summarizes representative quantitative data illustrating the neuroprotective effects of **Carcinine dihydrochloride** against glutamate-induced toxicity in SH-SY5Y cells.

Treatment Group	Concentration	Cell Viability (%) (Mean ± SD)	% Neuroprotection
Vehicle Control	-	100 ± 5.2	N/A
Glutamate (100 mM)	-	52 ± 4.5	0
Carcinine + Glutamate	10 μΜ	65 ± 3.8	27.1
Carcinine + Glutamate	50 μΜ	78 ± 4.1	54.2
Carcinine + Glutamate	100 μΜ	89 ± 3.5	77.1

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

This protocol details the procedure for assessing the neuroprotective effects of **Carcinine dihydrochloride** against glutamate-induced cell death in the SH-SY5Y human neuroblastoma cell line.

Materials and Reagents:



- SH-SY5Y human neuroblastoma cell line
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- · Carcinine dihydrochloride
- L-Glutamic acid
- Phosphate Buffered Saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Dimethyl sulfoxide (DMSO)
- 96-well cell culture plates
- CO₂ incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- Cell Seeding:
 - Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillinstreptomycin in a T-75 flask until they reach 80-90% confluency.
 - Trypsinize the cells and perform a cell count.
 - \circ Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 μ L of complete culture medium.
 - Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
- Carcinine Dihydrochloride Pre-treatment:
 - Prepare stock solutions of Carcinine dihydrochloride in sterile, serum-free DMEM.



- After 24 hours of cell seeding, remove the culture medium from the wells.
- Add 100 μL of serum-free DMEM containing various concentrations of Carcinine dihydrochloride (e.g., 10 μM, 50 μM, 100 μM) to the respective wells.
- For the control and glutamate-only wells, add 100 μL of serum-free DMEM.
- Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.
- Glutamate-Induced Injury:
 - Prepare a stock solution of L-glutamic acid in serum-free DMEM.
 - To the wells designated for glutamate injury (including those pre-treated with Carcinine),
 add a final concentration of 100 mM glutamate.
 - Do not add glutamate to the vehicle control wells.
 - Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
- Assessment of Cell Viability (MTT Assay):
 - Refer to Protocol 2 for the detailed MTT assay procedure.

Protocol 2: MTT Assay for Cell Viability

This protocol outlines the steps for quantifying cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Procedure:

- MTT Reagent Preparation:
 - Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
 - Filter-sterilize the MTT solution and store it at 4°C, protected from light.
- MTT Incubation:



- \circ Following the 24-hour glutamate incubation, add 10 μ L of the 5 mg/mL MTT stock solution to each well of the 96-well plate.
- Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, protected from light.
- Formazan Solubilization:
 - After the incubation, carefully remove the medium from each well.
 - Add 100 μL of DMSO to each well to dissolve the formazan crystals.
 - Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
- Absorbance Measurement:
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each treatment group relative to the vehicle control group (100% viability).
 - Calculate the percentage of neuroprotection using the following formula: %
 Neuroprotection = [(Absorbance of Carcinine + Glutamate) (Absorbance of Glutamate only)] / [(Absorbance of Vehicle Control) (Absorbance of Glutamate only)] x 100

Protocol 3: In Vitro Reactive Oxygen Species (ROS) Scavenging Activity Assay (DPPH Assay)

This protocol describes a cell-free assay to evaluate the direct antioxidant capacity of **Carcinine dihydrochloride** by measuring its ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

Materials and Reagents:

Carcinine dihydrochloride



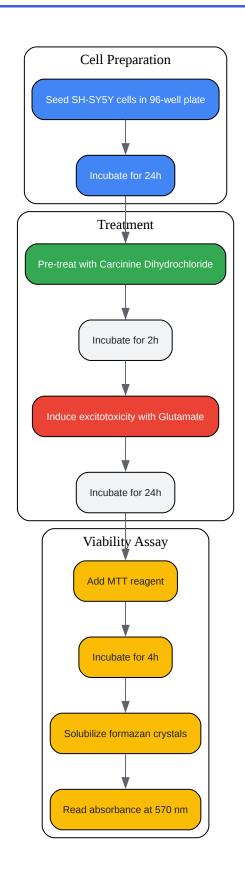
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol
- 96-well plate
- Microplate reader

Procedure:

- Preparation of Solutions:
 - Prepare a 0.1 mM solution of DPPH in methanol.
 - Prepare various concentrations of Carcinine dihydrochloride in methanol.
- Assay Procedure:
 - \circ In a 96-well plate, add 100 µL of the DPPH solution to each well.
 - Add 100 μL of the different concentrations of Carcinine dihydrochloride solution to the respective wells.
 - $\circ~$ For the control, add 100 μL of methanol instead of the Carcinine solution.
 - Incubate the plate in the dark at room temperature for 30 minutes.
- Absorbance Measurement:
 - Measure the absorbance at 517 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of DPPH scavenging activity using the following formula: %
 Scavenging Activity = [(Absorbance of Control) (Absorbance of Sample)] / (Absorbance of Control) x 100

Mandatory Visualizations

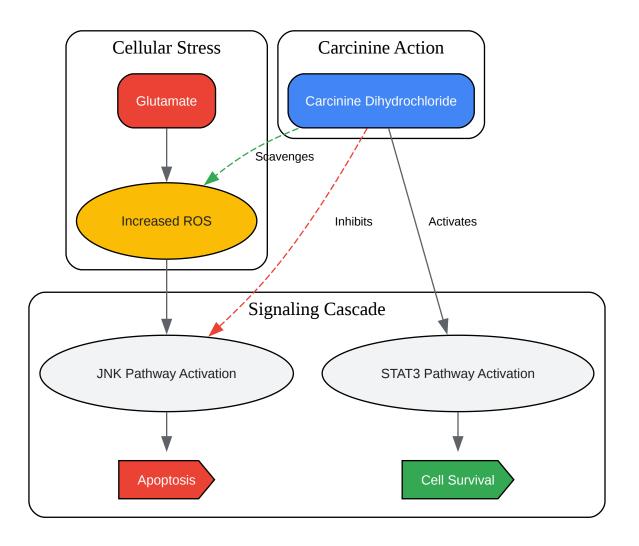




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Caption: Experimental workflow for the in vitro neuroprotection assay.





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Caption: Putative neuroprotective signaling pathway of Carcinine.

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Methodological & Application





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